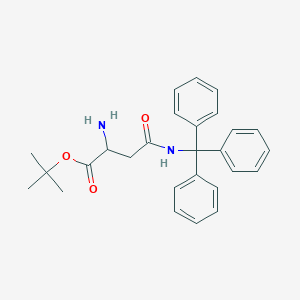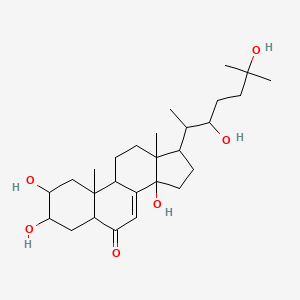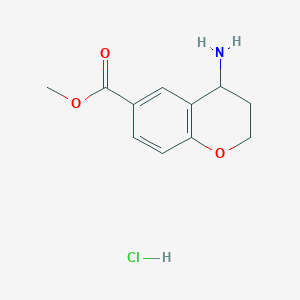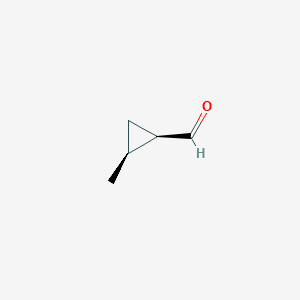
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is a chiral compound with a cyclopropane ring substituted with a methyl group and an aldehyde group The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methylcyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The stereochemistry of the product can be controlled by using chiral ligands or catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the cyclopropane ring can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-Methylcyclopropane-1-carboxylic acid
Reduction: 2-Methylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Methylcyclopropane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Methylcyclopropane-1-carbaldehyde
- 2-Methylcyclopropane-1-carboxylic acid
- 2-Methylcyclopropane-1-methanol
Uniqueness
(1R,2S)-2-Methylcyclopropane-1-carbaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both a cyclopropane ring and an aldehyde group provides a combination of structural features that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(1R,2S)-2-methylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
LUAHIAJUNPNXHL-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]1C=O |
Canonical SMILES |
CC1CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
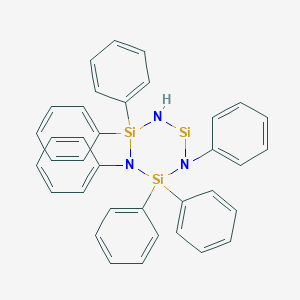
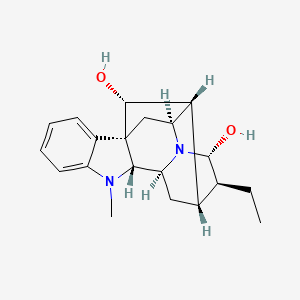
![(3aS,4S,6aR)-4-(iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13395684.png)
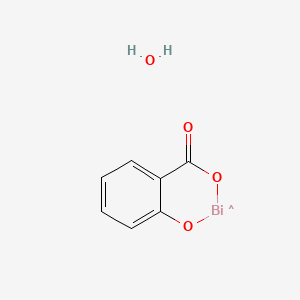
![2-Deoxy-2-[(1-hydroxybutylidene)amino]hexopyranose](/img/structure/B13395698.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2](/img/structure/B13395702.png)
![2-[4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395708.png)
![[(2R,3S,5R)-3-(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13395711.png)
